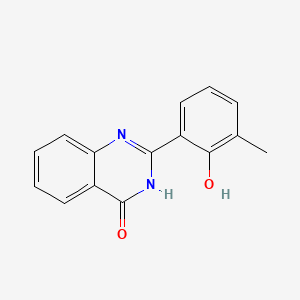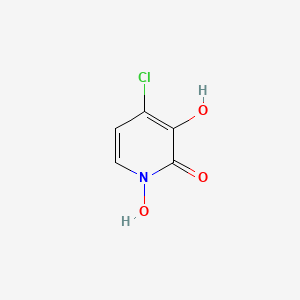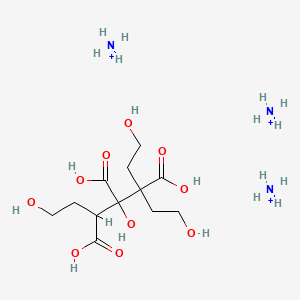
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and carboxylic acid groups, making it highly reactive and versatile in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of heptane derivatives with hydroxyl and carboxyl functional groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.
科学研究应用
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
Citric Acid: Similar in having multiple carboxyl groups but lacks the hydroxyl groups present in Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid.
Tartaric Acid: Contains hydroxyl and carboxyl groups but differs in the overall structure and reactivity.
Malic Acid: Another compound with hydroxyl and carboxyl groups, but with a simpler structure.
属性
CAS 编号 |
124-77-6 |
|---|---|
分子式 |
C12H32N3O10+3 |
分子量 |
378.399 |
IUPAC 名称 |
triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C12H20O10.3H3N/c13-4-1-7(8(16)17)12(22,10(20)21)11(2-5-14,3-6-15)9(18)19;;;/h7,13-15,22H,1-6H2,(H,16,17)(H,18,19)(H,20,21);3*1H3/p+3 |
InChI 键 |
RMLBJMYGVVGUFX-UHFFFAOYSA-Q |
SMILES |
C(CO)C(C(=O)O)C(C(=O)O)(C(CCO)(CCO)C(=O)O)O.[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


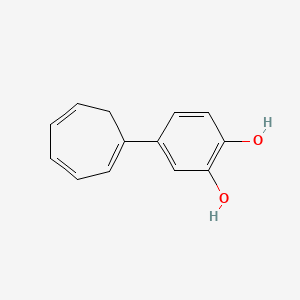
![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

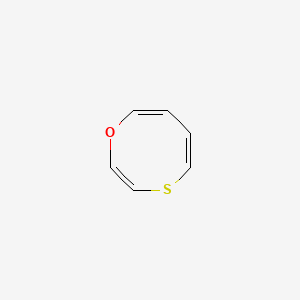
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
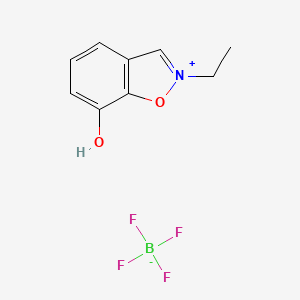
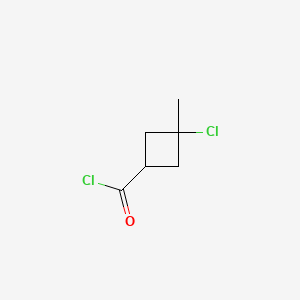
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

